

# An In-depth Technical Guide to Ranitidine Related Compound A

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## Compound of Interest

**Compound Name:** 5-[[[(2-Aminoethyl)thio]methyl]-N-methyl-2-furanmethanamine

**Cat. No.:** B135545

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For Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of Ranitidine Related Compound A in Pharmaceutical Quality Control

Ranitidine, a histamine H<sub>2</sub>-receptor antagonist, has been a widely used medication for treating conditions caused by excess stomach acid. The purity of any active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Consequently, the identification, characterization, and control of impurities are critical aspects of drug development and manufacturing. Ranitidine Related Compound A is a specified impurity in both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), making its monitoring a regulatory requirement.<sup>[1][2][3]</sup> This guide provides a comprehensive technical overview of Ranitidine Related Compound A, including its chemical identity, synthesis, formation pathways, and analytical methodologies for its quantification, to support researchers and quality control professionals in the pharmaceutical industry.

Recent concerns regarding the formation of N-nitrosodimethylamine (NDMA), a probable human carcinogen, in ranitidine products have intensified the scrutiny of all related impurities. Studies have indicated that certain ranitidine impurities, including Ranitidine Related Compound A, can contribute to the formation of NDMA under specific conditions, further highlighting the importance of its control.<sup>[4][5]</sup>

## PART 1: Chemical Identity and Structure

### 1.1 Chemical Nomenclature and CAS Number

- Systematic Name: 5-[[2-Aminoethyl]thio]methyl]-N,N-dimethyl-2-furanmethanamine[6][7]
- CAS Numbers: 91224-69-0, 256948-32-0[6][8]
- Synonyms: Ranitidine diamine, Ranitidine Impurity A (EP), Ranitidine Related Compound A (USP)[1][3]

### 1.2 Molecular Structure and Properties

The chemical structure of Ranitidine Related Compound A is presented below:

Caption: Formation pathways of Ranitidine Related Compound A.

### 2.2 Laboratory Synthesis Protocol

The following is a representative, step-by-step protocol for the laboratory synthesis of 5-[[2-Aminoethyl]thio]methyl]-N,N-dimethyl-2-furanmethanamine, which can be adapted for the preparation of a reference standard. This synthesis is based on the reaction of 1,1-bis(methylthio)-2-nitroethene with 5-[[2-aminoethyl]thio]methyl]-N,N-dimethyl-2-furanmethanamine to form a precursor, which is then further reacted. A more direct synthesis of the target compound can be achieved through different routes, but for the purpose of obtaining a related compound, this pathway is illustrative. A simplified synthesis of a precursor is outlined below. [9][10] Step 1: Synthesis of N,N-Dimethyl-5-[[2-[(1-methylthio-2-nitroethenyl)amino]ethyl]thio]methyl]-2-furanmethanamine oxalate

- Reaction Setup: In a round-bottom flask, dissolve 1,1-bis(methylthio)-2-nitroethene (19.8 g) and 5-[[2-aminoethyl]thio]methyl]-N,N-dimethyl-2-furanmethanamine (6.42 g) in 120 mL of dry dioxane.
- Heating: Heat the reaction mixture at 80°C for 6 hours.
- Precipitation: Prepare a solution of oxalic acid (3.8 g) in 40 mL of dry dioxane and add it to the reaction mixture.

- Isolation: A crystalline solid will precipitate. Filter the solid, wash it with dioxane, and dry it to obtain the title compound.

Purification and Characterization:

- Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. [11]\* Characterization: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as:
  - <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectroscopy: To confirm the chemical structure.
  - Mass Spectrometry: To confirm the molecular weight.
  - HPLC: To determine the purity.

## PART 3: Analytical Methodology

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the accurate quantification of Ranitidine Related Compound A in ranitidine drug substances and products.

### 3.1 Recommended HPLC Method

The following method is based on established and validated procedures for the analysis of ranitidine and its impurities. [9] Table 2: HPLC Method Parameters

Parameter	Specification
Column	ACE C18 (100 x 4.6 mm, 3 $\mu$ m) or equivalent C18 column
Mobile Phase A	0.05 M potassium dihydrogen orthophosphate buffer, pH adjusted to 6.5 with orthophosphoric acid, mixed with acetonitrile in a 98:2 v/v ratio.
Mobile Phase B	Milli-Q water and acetonitrile in a 5:95 v/v ratio.
Gradient Elution	0-10 min: 5% B; 10-25 min: 15% B; 25-35 min: 20% B; 35-40 min: 55% B; 40-55 min: 0% B; 55-60 min: 0% B.
Flow Rate	1.0 mL/min
Column Temperature	40°C
Detection	UV at 230 nm
Injection Volume	10 $\mu$ L

### 3.2 Rationale for Method Parameters

- **Column Chemistry (C18):** A C18 (octadecylsilane) stationary phase is a non-polar reversed-phase column that is well-suited for the separation of moderately polar compounds like ranitidine and its impurities. The hydrophobic interactions between the analytes and the C18 stationary phase allow for good retention and separation. [12][13]
- **Mobile Phase pH (6.5):** Ranitidine has a pKa of approximately 8.2. By maintaining the mobile phase pH at 6.5, which is below the pKa, ranitidine and its related basic impurities will be in their ionized (protonated) form. This controlled ionization state leads to more consistent retention times and improved peak shapes. [8][9][14]
- **Gradient Elution:** A gradient elution is employed to effectively separate a range of impurities with varying polarities within a reasonable analysis time. The gradient starts with a high percentage of the aqueous mobile phase (A) to retain and separate the more polar impurities and gradually increases the organic mobile phase (B) to elute the less polar compounds, including ranitidine itself. [9][15]

- Detection Wavelength (230 nm): This wavelength provides adequate sensitivity for the detection of both ranitidine and its related compounds, which contain chromophores that absorb in the UV region. [9]

### 3.3 Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, including the following parameters:

- Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies and analysis of placebo samples. [9]\* Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of solutions of Ranitidine Related Compound A at different concentrations should be prepared and analyzed. [9]\* Accuracy: The closeness of the test results to the true value. This is determined by recovery studies of spiked samples. [9]\* Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
- Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as flow rate, column temperature, and mobile phase composition. [9]

## PART 4: Regulatory Context and Acceptance Criteria

Ranitidine Related Compound A is a specified impurity in major pharmacopeias.

Table 3: Pharmacopoeial Limits for Ranitidine Related Compound A

Pharmacopeia	Monograph	Acceptance Criteria
European Pharmacopoeia (EP)	Ranitidine Hydrochloride	Not more than 0.5%
United States Pharmacopeia (USP)	Ranitidine Hydrochloride	Not more than 0.1% of any other single impurity is found.

**Note: The USP monograph for Ranitidine Hydrochloride has a general limit for unspecified impurities and specific limits for other named impurities. Ranitidine Related Compound A falls under the category of other single impurities. [2]**

## Conclusion

A thorough understanding of Ranitidine Related Compound A, from its chemical properties and formation to its analytical determination and regulatory limits, is essential for ensuring the quality and safety of ranitidine-containing drug products. This guide provides a comprehensive technical resource for scientists and professionals in the pharmaceutical industry to effectively control this critical impurity. The provided synthesis and analytical protocols serve as a foundation for in-house standard preparation and routine quality control testing, contributing to the overall integrity of the drug manufacturing process.

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